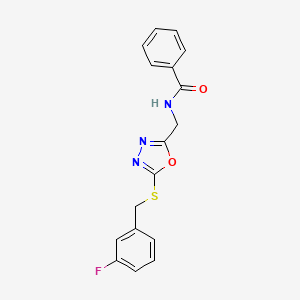
N-((5-((3-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((5-((3-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a useful research compound. Its molecular formula is C17H14FN3O2S and its molecular weight is 343.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((5-((3-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a 1,3,4-oxadiazole ring and a fluorobenzyl group , which contribute to its biological properties. Its molecular formula is C16H16FN3OS, and it has a molecular weight of 325.38 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in various physiological processes. The oxadiazole moiety is known for its ability to modulate biological pathways, potentially affecting cellular signaling and metabolic processes.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound. For instance, derivatives of oxadiazoles have shown promising activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the fluorobenzyl thio group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial membranes.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | MIC = 2 μg/ml | |
| Escherichia coli | Moderate activity | |
| Candida albicans | Antifungal activity |
Anticancer Activity
The anticancer potential of this compound has been assessed against various cancer cell lines. The compound exhibited significant antiproliferative effects in vitro:
| Cell Line | GI50 (μM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 5.0 | |
| MCF7 (breast cancer) | 7.8 | |
| A549 (lung cancer) | 6.5 |
The mechanism behind its anticancer activity may involve the induction of apoptosis and inhibition of cell cycle progression.
Case Studies and Research Findings
- Antitumor Activity Study : A study involving the synthesis and evaluation of various oxadiazole derivatives found that compounds with similar structures to this compound displayed broad-spectrum anticancer activity across multiple cell lines. Notably, compounds with thiol groups exhibited enhanced efficacy due to their ability to interact with cellular thiols .
- Antimicrobial Evaluation : In a comparative study on oxadiazole derivatives, this compound was found to have superior antibacterial properties compared to other derivatives lacking the fluorobenzyl substitution .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other related compounds:
| Compound | Activity Profile |
|---|---|
| 2-(benzylthio)-5-(1,3,4-thiadiazol-2-yl)benzenesulfonamides | Broad-spectrum anticancer activity |
| 5-(4-chlorobenzyl)thio derivatives | Moderate antimicrobial activity |
Eigenschaften
IUPAC Name |
N-[[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2S/c18-14-8-4-5-12(9-14)11-24-17-21-20-15(23-17)10-19-16(22)13-6-2-1-3-7-13/h1-9H,10-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVYUNLYOZJFOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













